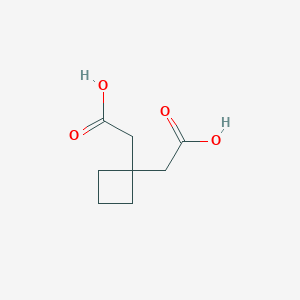

2,2'-(Cyclobutane-1,1-diyl)diacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2’-(Cyclobutane-1,1-diyl)diacetic acid” is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.17800 . The compound is also known by other names such as 1,1-Bis(carboxymethyl)cyclobutan, cyclobutane-1,1-diacetic acid, Cyclobutan-1,1-diessigsaeure, and Cyclobutan-1,1-diyl-diessigsaeure .

Synthesis Analysis

The synthesis of “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” involves several steps . The synthetic route involves the use of precursors such as 2,2’- (cyclobuta… CAS#:1073-90-1, 1,1-Cyclobutane… CAS#:4415-73-0, and 1,1-Cyclobutane… CAS#:22308-09-4 . The synthesis process has been documented in patents such as WO2013/116682 A1, 2013 .

Molecular Structure Analysis

The molecular structure of “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” is represented by the formula C8H12O4 . The exact mass of the molecule is 172.07400 .

Chemical Reactions Analysis

The chemical reactions involving “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” are complex and involve several steps . These reactions involve the use of various catalysts and reagents, and the formation of different intermediates .

Applications De Recherche Scientifique

Chemical Synthesis of Cyclobutane-containing Natural Products

Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2+2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This method has been applied in the chemical synthesis of selected cyclobutane-containing natural products over the past decade .

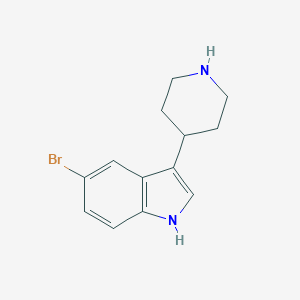

Building Blocks in Medicinal Chemistry

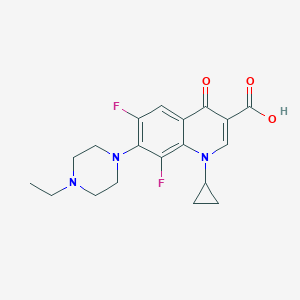

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .

Development of New Drugs

In 2012, Pfizer successfully launched Xeljanz, a medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis . Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure .

Thermally Recyclable/Degradable Materials

The cyclobutane ring in “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” was found to be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .

Polymer Construction

The spatial orientation and distance of the two carboxylic acid groups in “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” makes it suitable for polymer construction .

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 2,2’-(Cyclobutane-1,1-diyl)diacetic acid are not well defined. Given the compound’s structure, it may potentially interact with pathways involving carboxylic acid metabolites. This is purely speculative and requires further investigation .

Pharmacokinetics

As a result, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .

Propriétés

IUPAC Name |

2-[1-(carboxymethyl)cyclobutyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-6(10)4-8(2-1-3-8)5-7(11)12/h1-5H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONQUGXTXFELHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595716 |

Source

|

| Record name | 2,2'-(Cyclobutane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(Cyclobutane-1,1-diyl)diacetic acid | |

CAS RN |

1075-98-5 |

Source

|

| Record name | 2,2'-(Cyclobutane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(carboxymethyl)cyclobutyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)

![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)